molecular formula C12H12ClN3 B1662256 BU 224 hydrochloride CAS No. 205437-64-5

BU 224 hydrochloride

Cat. No. B1662256
M. Wt: 233.69 g/mol
InChI Key: DDFHQXAQWZWRSQ-UHFFFAOYSA-N
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Description

BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a Ki value of 2.1 nM . The imidazoline I2 receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .


Molecular Structure Analysis

The empirical formula of BU 224 hydrochloride is C12H11N3·HCl . Its molecular weight is 233.70 . The SMILES string representation of its structure is Cl[H].C1CN=C(N1)c2ccc3ccccc3n2 .

Scientific Research Applications

1. Neuropharmacology BU 224 hydrochloride is a high affinity ligand for the imidazoline I2 binding site . It’s a putative I2 antagonist, which means it can block the effects of imidazoline ligands on certain receptors . This has implications in the study of pain modulation and neuroprotection .

2. Behavioral Studies BU 224 hydrochloride has been used in behavioral studies involving rats. Specifically, it has been observed to produce ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract . This suggests potential applications in the study of Parkinson’s disease and other neurological disorders.

3. Antidepressant-like Activity BU 224 hydrochloride has been shown to have antidepressant-like activity. In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .

4. Pain Modulation BU 224 hydrochloride has been used in studies related to pain modulation. In rats with warm water tail withdrawal procedure, BU224 inhibited the enhancement of morphine and tramadol antinociception induced by 2-BFI and agmatine .

5. Neuroprotection BU 224 hydrochloride is known to play a critical role in neuroprotection . The imidazoline I2 receptor, for which BU 224 hydrochloride is a selective ligand, is an allosteric binding site of monoamine oxidase . This suggests potential applications in the study of neurodegenerative diseases.

6. Antinociceptive Effects BU 224 hydrochloride has been shown to have antinociceptive effects. It dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . This suggests potential applications in the study of pain and analgesia .

Safety And Hazards

BU 224 hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements are P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHQXAQWZWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019114
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BU 224 hydrochloride

CAS RN

205437-64-5
Record name 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ García-Barrado, MF Pastor, MC Iglesias-Osma… - Health, 2010 - scirp.org
The nature of the binding site(s) involved in the insulin secretory activity of imidazoline compo- unds remains unclear. An imidazoline I2 binding site (I2BS) has been neglected since the …
Number of citations: 0 www.scirp.org
Z Liaquat, X Xu, PLM Zilundu, R Fu, L Zhou - Brain sciences, 2021 - mdpi.com
… DEXM can reduce LTP [45], and Yohimbine (α2 adrenoreceptor antagonist) is unable to fully abolish the DEXM effect on LTP, but combining with BU 224 hydrochloride (an imidazoline …
Number of citations: 0 www.mdpi.com

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